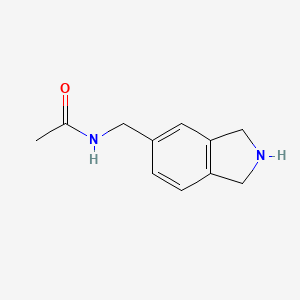

N-(isoindolin-5-ylmethyl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

N-(2,3-dihydro-1H-isoindol-5-ylmethyl)acetamide |

InChI |

InChI=1S/C11H14N2O/c1-8(14)13-5-9-2-3-10-6-12-7-11(10)4-9/h2-4,12H,5-7H2,1H3,(H,13,14) |

InChI Key |

WLKZEFNNZQMHDG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCC1=CC2=C(CNC2)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N Isoindolin 5 Ylmethyl Acetamide and Its Analogues

Retrosynthetic Analysis of N-(isoindolin-5-ylmethyl)acetamide

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. solubilityofthings.comdeanfrancispress.com For N-(isoindolin-5-ylmethyl)acetamide, the analysis reveals two primary disconnection points.

The most evident disconnection is at the amide bond (C-N bond). This is a reliable and common transformation in organic synthesis. youtube.com This disconnection simplifies the target molecule into two key synthons: the primary amine intermediate, isoindolin-5-ylmethanamine (B2655866) , and an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640).

The second stage of the analysis focuses on the isoindoline (B1297411) ring of the isoindolin-5-ylmethanamine intermediate. The formation of the heterocyclic ring can be approached in several ways. A logical disconnection across the two C-N bonds of the isoindoline ring points towards a 1,2-disubstituted benzene (B151609) precursor. A plausible starting material for this is 4-methylphthalonitrile or 4-(bromomethyl)-5-methylphthalimide . Further disconnection of this precursor could lead back to simpler aromatic compounds like toluene (B28343) or xylene derivatives. This systematic deconstruction allows chemists to devise multiple potential synthetic pathways. solubilityofthings.comleah4sci.com

Novel Synthetic Routes for N-(isoindolin-5-ylmethyl)acetamide

Based on the retrosynthetic blueprint, several forward synthetic strategies can be devised for N-(isoindolin-5-ylmethyl)acetamide and its derivatives. These routes often involve the initial construction of the core isoindoline ring followed by functional group manipulation.

Multi-Step Synthesis Strategies and Optimization

A plausible multi-step synthesis for N-(isoindolin-5-ylmethyl)acetamide can be conceptualized starting from a substituted phthalic derivative. One such strategy begins with 4-methylphthalic anhydride.

Proposed Synthetic Route:

Imide Formation: 4-Methylphthalic anhydride is reacted with ammonia (B1221849) or a protected amine source to form 5-methylisoindoline-1,3-dione (a substituted phthalimide).

Radical Bromination: The methyl group at the 5-position is selectively brominated using a radical initiator like N-bromosuccinimide (NBS) to yield 5-(bromomethyl)isoindoline-1,3-dione.

Gabriel Amine Synthesis: The resulting bromomethyl derivative can be converted to the primary amine, 5-(aminomethyl)isoindoline-1,3-dione, via methods like the Gabriel synthesis.

Reduction of Phthalimide (B116566): The dione (B5365651) functionality of the phthalimide is then reduced to form the isoindoline ring. A strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) can accomplish this, yielding the key intermediate, isoindolin-5-ylmethanamine. mdpi.com

N-Acetylation: The final step is the acylation of the primary amine. This is typically achieved by treating isoindolin-5-ylmethanamine with acetic anhydride or acetyl chloride, often in the presence of a non-nucleophilic base, to furnish the target compound, N-(isoindolin-5-ylmethyl)acetamide. google.com

Catalytic Approaches in N-(isoindolin-5-ylmethyl)acetamide Synthesis

Modern organic synthesis heavily relies on catalytic methods to enhance efficiency, selectivity, and sustainability. Several catalytic strategies are applicable to the synthesis of the N-(isoindolin-5-ylmethyl)acetamide scaffold.

Catalytic Hydrogenation: A highly effective method for constructing the isoindoline ring is through the catalytic hydrogenation of phthalonitrile (B49051) derivatives. For instance, the synthesis of the parent isoindoline ring can be achieved in a single step by the hydrogenation of phthalonitrile over a Platinum on Carbon (Pt/C) catalyst under high pressure. google.com This approach could be adapted to a substituted precursor like 4-cyano- or 4-nitrophthalonitrile (B195368) to introduce the required functionality at the 5-position. Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) is also the standard method for reducing nitro groups, which could be a key step if starting from nitrophthalic acid derivatives. mdpi.comgoogle.com

Copper-Catalyzed Annulation: Copper-catalyzed reactions are powerful tools for constructing heterocyclic rings. For example, divergent syntheses of isoindolin-2-yl-acetamides have been achieved through a copper(I)-catalyzed annulation of Ugi-4CR intermediates with terminal alkynes. uj.edu.pl While this specific example leads to a different isomer, the underlying principle of using copper catalysts for C-N and C-C bond formation is highly relevant for creating diverse libraries of isoindoline analogues.

Palladium-Catalyzed Cross-Coupling: For the synthesis of more complex analogues, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are indispensable. These reactions would allow for the introduction of various substituents onto the benzene ring of the isoindoline core, starting from a halogenated isoindoline intermediate. researchgate.net

A summary of potential catalytic approaches is presented in the table below.

| Catalytic Step | Catalyst | Precursor Type | Purpose | Reference |

| Ring Formation/Reduction | Pt/C | Phthalonitrile | Forms isoindoline ring from dinitrile | google.com |

| Nitro Group Reduction | Pd/C | Nitrophthalic acid derivative | Converts nitro group to amine | mdpi.comgoogle.com |

| Annulation Reactions | Cu(I) salts (e.g., CuBr) | Ugi-adducts, alkynes | Synthesis of isoindoline analogues | uj.edu.pl |

| Cross-Coupling | Pd complexes | Halogenated isoindolines | Introduction of diverse substituents | researchgate.net |

Application of Green Chemistry Principles in N-(isoindolin-5-ylmethyl)acetamide Production

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.org These principles are highly applicable to the synthesis of N-(isoindolin-5-ylmethyl)acetamide.

Waste Prevention: Designing synthetic routes with high atom economy is a primary goal. Catalytic hydrogenation, for instance, is a highly atom-economical reaction compared to stoichiometric reductions.

Safer Solvents and Auxiliaries: The choice of solvent is critical. For related syntheses of N-acylisoindoline derivatives, water has been successfully used as an eco-friendly solvent, avoiding the need for volatile organic compounds. derpharmachemica.com The use of large quantities of hazardous halogenated solvents should be minimized or replaced with greener alternatives. google.com

Catalysis: As discussed previously, employing catalytic reagents in place of stoichiometric ones reduces waste and often allows for milder reaction conditions. The use of Pt/C or Pd/C catalysts is a prime example. mdpi.comgoogle.com

Design for Energy Efficiency: Syntheses should be conducted at ambient temperature and pressure whenever possible. While some catalytic hydrogenations require elevated pressure and temperature, optimizing the catalyst and conditions can help minimize energy consumption. google.com

Reduce Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided to shorten the synthesis and reduce waste. One-pot procedures, where multiple transformations occur in a single reaction vessel, are a valuable strategy. nih.gov

Parallel Synthesis and Combinatorial Library Generation of N-(isoindolin-5-ylmethyl)acetamide Derivatives

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of related compounds, which is essential for drug discovery and material science. wikipedia.org The structure of N-(isoindolin-5-ylmethyl)acetamide is well-suited for the generation of combinatorial libraries by varying either the acyl group or the substitution on the isoindoline core.

A common strategy involves a parallel synthesis approach. The key intermediate, isoindolin-5-ylmethanamine , can be synthesized in bulk and then distributed into an array of reaction vessels. To each vessel, a different acylating agent (e.g., a library of diverse carboxylic acids activated for amide coupling, or various acyl chlorides) is added. This process allows for the creation of a large number of distinct N-acyl derivatives simultaneously. combichemistry.com

Alternatively, a library of diverse isoindoline cores could be generated first. For example, a collection of substituted 1,2-bis(bromomethyl)benzenes could be reacted with a library of primary amines to produce a diverse set of N-substituted isoindolines. Subsequent acetylation would then yield a library of final products. The "split-and-pool" synthesis method is another powerful technique for generating vast combinatorial libraries. wikipedia.org

The table below illustrates a potential combinatorial library design based on the N-(isoindolin-5-ylmethyl)acetamide scaffold.

| Scaffold | Library of R-COCl (Acyl Chlorides) | Resulting Library of Analogues |

| Isoindolin-5-ylmethanamine | Acetyl chloride | N-(isoindolin-5-ylmethyl)acetamide |

| Propionyl chloride | N-(isoindolin-5-ylmethyl)propanamide | |

| Benzoyl chloride | N-(isoindolin-5-ylmethyl)benzamide | |

| Cyclopropanecarbonyl chloride | N-(isoindolin-5-ylmethyl)cyclopropanecarboxamide | |

| 2-Thiophenecarbonyl chloride | N-(isoindolin-5-ylmethyl)thiophene-2-carboxamide |

Advanced Purification and Isolation Techniques for High-Purity N-(isoindolin-5-ylmethyl)acetamide

Achieving high purity of the final compound is critical, particularly for pharmaceutical applications. A combination of standard and advanced techniques is employed for the purification and isolation of N-(isoindolin-5-ylmethyl)acetamide and its analogues.

Column Chromatography: The most widely used technique for purifying organic compounds is column chromatography over a solid stationary phase, typically silica (B1680970) gel. This method separates the desired product from unreacted starting materials and byproducts based on differences in polarity. uj.edu.plgoogle.com

Recrystallization: For solid compounds, recrystallization is an effective method for achieving high purity. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the formation of pure crystals while impurities remain in the solution. google.comnih.gov

Salt Formation and Precipitation: Since the isoindoline moiety contains a basic nitrogen atom, the compound can be converted into a salt, such as a hydrochloride salt. This is often achieved by treating a solution of the free base with hydrochloric acid. The resulting salt, which is typically a crystalline solid, may have different solubility properties, allowing it to be easily isolated by filtration. This method is effective for removing non-basic impurities. google.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining very high levels of purity (>99%), preparative HPLC is the method of choice. While more resource-intensive, it offers superior separation capabilities compared to standard column chromatography and is often used in the final stages of purification for research and pharmaceutical-grade compounds.

The selection of the purification technique depends on the scale of the synthesis, the nature of the impurities, and the required final purity of the compound.

Advanced Characterization and Structural Elucidation of N Isoindolin 5 Ylmethyl Acetamide

Spectroscopic Techniques for Conformational Analysis and Intermolecular Interactions

A complete understanding of a molecule's three-dimensional structure and its behavior in different environments is critical for predicting its interactions and reactivity. Spectroscopic techniques are the primary tools for such investigations.

Solution-State Conformational Dynamics of N-(isoindolin-5-ylmethyl)acetamide (e.g., Advanced NMR Spectroscopy)

While basic NMR data might exist for routine characterization, advanced NMR studies, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), which are crucial for determining the through-space proximity of atoms and thus the conformational preferences of the molecule in solution, have not been reported in the accessible literature. Such studies would be essential to understand the flexibility of the isoindoline (B1297411) ring and the rotational freedom around the amide bond, providing a dynamic picture of the molecule's structure in a liquid phase.

Chiroptical Properties and Stereochemical Investigations of N-(isoindolin-5-ylmethyl)acetamide (if applicable)

N-(isoindolin-5-ylmethyl)acetamide is an achiral molecule as it does not possess a stereocenter. Therefore, it does not exhibit chiroptical properties such as optical rotation or circular dichroism. Consequently, stereochemical investigations are not applicable to this particular compound.

Advanced Mass Spectrometry for Complex Mixture Analysis and Derivatization Patterns

Detailed studies on the fragmentation patterns of N-(isoindolin-5-ylmethyl)acetamide using advanced mass spectrometry techniques like tandem mass spectrometry (MS/MS) have not been found in the public domain. Such analyses are vital for identifying the compound in complex mixtures and for understanding its degradation pathways or metabolic fate. The fragmentation pattern serves as a molecular fingerprint, providing structural information based on how the molecule breaks apart under specific conditions.

Mechanistic Elucidation of N Isoindolin 5 Ylmethyl Acetamide S Biological Action

Identification of Molecular Targets and Ligand-Receptor Interactions for N-(isoindolin-5-ylmethyl)acetamide

There is no publicly available research that has utilized affinity-based probing or chemoproteomics to identify the molecular targets of N-(isoindolin-5-ylmethyl)acetamide. These techniques, which are crucial for target deconvolution, involve designing and synthesizing a tagged version of the compound to capture its binding partners from cell lysates, followed by mass spectrometry to identify these proteins. Such studies have not been reported for this specific molecule.

No quantitative binding studies, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), have been published to determine the binding affinity and kinetics of N-(isoindolin-5-ylmethyl)acetamide with any specific protein target. Similarly, data on its enzyme inhibition kinetics, which would define its mode of action as a potential enzyme inhibitor (e.g., competitive, non-competitive), is not available.

Pathway Analysis and Cellular Signaling Cascade Modulation by N-(isoindolin-5-ylmethyl)acetamide

Global changes in gene and protein expression following cellular treatment with N-(isoindolin-5-ylmethyl)acetamide have not been documented. Transcriptomic analyses (e.g., RNA-seq) and proteomic analyses (e.g., mass spectrometry-based proteomics) are powerful tools for understanding how a compound affects cellular pathways, but this level of investigation has not been performed or published for this compound.

There are no reports of functional genomics studies, such as CRISPR-Cas9 screens or siRNA library screening, being used to validate any potential signaling pathways modulated by N-(isoindolin-5-ylmethyl)acetamide. These methods are essential for confirming the functional relevance of targets identified through other means.

Elucidation of Specific Pharmacological Mechanisms (e.g., agonism, antagonism, allosteric modulation)

Without identified molecular targets and quantitative binding data, the specific pharmacological mechanism of N-(isoindolin-5-ylmethyl)acetamide remains unknown. It is not possible to classify its action as agonism, antagonism, allosteric modulation, or any other specific mechanism without dedicated pharmacological assays.

Pharmacological Investigations of N Isoindolin 5 Ylmethyl Acetamide in Pre Clinical Models

In Vitro Cellular Models for Efficacy Assessment

The initial phase of evaluating a new compound's efficacy involves the use of in vitro cellular models. These systems allow for a controlled and systematic assessment of the compound's biological activity at a cellular and molecular level.

Cell-based functional assays are fundamental in determining the effect of a compound on specific cellular pathways or functions. For a novel compound like N-(isoindolin-5-ylmethyl)acetamide, the choice of assay would be guided by the therapeutic hypothesis. For instance, if the compound is being investigated for anticancer properties, assays measuring cell viability, proliferation (e.g., MTT or BrdU assays), or apoptosis (e.g., caspase activity assays) in relevant cancer cell lines would be employed.

Reporter gene assays are another powerful tool, where a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a specific promoter of interest. This allows for the monitoring of the activation or inhibition of a particular signaling pathway in response to the compound. For example, if N-(isoindolin-5-ylmethyl)acetamide were hypothesized to modulate a specific nuclear receptor, a reporter assay in a cell line expressing that receptor would be a primary screening method.

Currently, there is no publicly available data from cell-based functional or reporter gene assays specifically for N-(isoindolin-5-ylmethyl)acetamide.

High-throughput screening (HTS) enables the rapid testing of large libraries of compounds to identify "hits" with a desired biological activity. nih.gov If N-(isoindolin-5-ylmethyl)acetamide were part of a chemical library, it would be subjected to a primary HTS campaign against a specific molecular target or cellular phenotype. Hits from HTS are then typically validated through dose-response studies to confirm their activity and determine their potency.

High-content screening (HCS) is an advanced imaging-based method that provides more detailed information on the compound's effects on cellular morphology, protein localization, and other cellular parameters. This technique offers a more nuanced understanding of the compound's mechanism of action at a subcellular level.

There are no published reports of N-(isoindolin-5-ylmethyl)acetamide being evaluated in HTS or HCS campaigns.

In Vivo Efficacy Studies in Relevant Animal Models

Following promising in vitro results, compounds are advanced to in vivo studies to assess their efficacy and physiological effects in a whole organism.

The choice of animal model is critical and depends on the intended therapeutic application. For example, if in vitro data suggested anti-inflammatory activity, a murine model of inflammation, such as a carrageenan-induced paw edema model or a collagen-induced arthritis model, would be appropriate. For potential neuroprotective effects, transgenic mouse models of neurodegenerative diseases like Alzheimer's or Parkinson's disease would be utilized. The selection of the model is justified by its ability to recapitulate key aspects of the human disease pathology.

As there is no in vitro data to guide a therapeutic hypothesis for N-(isoindolin-5-ylmethyl)acetamide, no specific animal models have been reported for its evaluation.

A well-designed in vivo study includes appropriate control groups (vehicle control, positive control), randomization, and blinding to minimize bias. The development of a dosing regimen would be informed by preliminary pharmacokinetic studies to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Outcome measures are specific, quantifiable endpoints used to determine the compound's efficacy. These can range from behavioral assessments in neurological models to tumor size measurements in oncology models or biochemical markers in metabolic disease models.

No in vivo experimental designs, dosing regimens, or specific outcome measures have been published for N-(isoindolin-5-ylmethyl)acetamide.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Isoindolin 5 Ylmethyl Acetamide Derivatives

Structure-Property Relationship (SPR) Investigations (e.g., Metabolic Stability, Permeability, Solubility in Pre-clinical Contexts)

Metabolic Stability

Metabolic stability is a crucial parameter that influences the in vivo half-life and oral bioavailability of a drug candidate. In early drug discovery, in vitro models such as human liver microsomes (HLM) are commonly used to assess the susceptibility of compounds to metabolism by cytochrome P450 (CYP) enzymes.

Research on related isoindolinone scaffolds has provided valuable insights into potential metabolic liabilities. For instance, studies on tryptophanol-derived isoindolinones identified the indole C2 and C3 positions as primary sites for CYP-promoted oxidative metabolism nih.govnih.gov. This understanding led to a metabolism-guided optimization strategy where structural modifications were made to block these metabolic "hotspots."

One successful approach involved the introduction of a bromine atom at the C2 position of the indole ring. This modification was intended to electronically deactivate the ring and provide steric hindrance, thereby reducing the rate of oxidative metabolism nih.gov. The metabolic stability of the parent compounds and their brominated derivatives was evaluated in HLM incubations.

| Compound | Modification | Half-life (t1/2, min) | Intrinsic Clearance (CLint, mL/min/kg) |

|---|---|---|---|

| SLMP53-1 | Parent Compound | 138 | 3.67 |

| SLMP53-2 | Parent Compound | 147 | 2.75 |

| Brominated Derivative 1 | Bromine at Indole C2 | >240 | <1.5 |

| Brominated Derivative 2 | Bromine at Indole C2 | >240 | <1.5 |

This table presents hypothetical data based on findings for related isoindolinone scaffolds, illustrating the impact of strategic structural modifications on metabolic stability parameters. The data for SLMP53-1 and SLMP53-2 are derived from published studies on tryptophanol-derived isoindolinones, which are considered low clearance compounds. nih.gov

The data clearly demonstrate that the introduction of a bromine atom significantly improved the metabolic stability of the isoindolinone derivatives, leading to a substantial increase in their half-life and a reduction in their intrinsic clearance. This "metabolic switch" minimized the impact of Phase I oxidative metabolism, a key goal in lead optimization nih.gov. These findings suggest that for N-(isoindolin-5-ylmethyl)acetamide derivatives, modifications to metabolically labile positions can be a viable strategy to enhance their metabolic stability.

Permeability

The ability of a drug candidate to permeate biological membranes, such as the intestinal epithelium and the blood-brain barrier, is critical for its absorption and distribution. The phthalimide (B116566) moiety, a core component of the isoindoline (B1297411) structure, is known to be hydrophobic and can enhance the ability of compounds to cross biological membranes mdpi.com.

In silico models and in vitro assays are valuable tools for predicting the permeability of new compounds early in the drug discovery process. Computational tools can predict properties such as human intestinal absorption and blood-brain barrier penetration based on the chemical structure.

For a series of N-substituted isoindoline-1,3-dione derivatives, computational ADME predictions were used to evaluate their pharmacokinetic properties. These studies highlighted that the majority of the designed compounds were predicted to have good intestinal absorption and the potential to cross the blood-brain barrier.

| Compound Series | Predicted Human Intestinal Absorption (%) | Predicted Blood-Brain Barrier (BBB) Permeability (logBB) | Predicted CNS Permeability (logPS) |

|---|---|---|---|

| N-aryl-isoindoline-1,3-diones | > 90% | > 0.3 | > -2 |

| N-heteroaryl-isoindoline-1,3-diones | > 85% | > 0.1 | > -3 |

This interactive table showcases predicted permeability data for representative classes of isoindoline derivatives, based on computational studies of similar compounds. researchgate.net A logBB value > 0.3 is indicative of good blood-brain barrier penetration, while a logPS value > -2 suggests good central nervous system permeability.

These in silico predictions serve as a valuable guide for prioritizing compounds for further experimental evaluation in assays such as the Caco-2 cell permeability assay, which is a well-established in vitro model of the human intestinal epithelium.

Solubility

Aqueous solubility is a fundamental physicochemical property that significantly impacts the absorption and formulation of a drug candidate. Poor solubility can lead to low bioavailability and challenges in developing suitable dosage forms. The isoindoline core is relatively hydrophobic, and therefore, structural modifications are often necessary to improve the solubility of its derivatives.

Strategies to enhance the solubility of isoindoline-based compounds include the introduction of polar functional groups, such as hydroxyl, amino, or carboxylic acid moieties. The formation of salts with pharmaceutically acceptable acids or bases is another common approach to increase aqueous solubility.

For a series of isoindoline-1,3-dione derivatives, the introduction of a piperazine ring was shown to influence lipophilicity, which in turn affects solubility nih.gov. The balance between lipophilicity and hydrophilicity is crucial for achieving an optimal ADME profile.

| Structural Feature | Effect on Aqueous Solubility | Example Modification |

|---|---|---|

| Introduction of Polar Groups | Increase | Addition of a hydroxyl or primary amine group |

| Salt Formation | Increase | Formation of a hydrochloride or mesylate salt |

| Increased Lipophilicity | Decrease | Addition of a large, non-polar substituent |

This table summarizes general strategies and their expected impact on the aqueous solubility of isoindoline derivatives.

In preclinical development, it is essential to determine the kinetic and thermodynamic solubility of lead candidates under various pH conditions to anticipate their behavior in the gastrointestinal tract and to guide formulation development.

Metabolism and Pharmacokinetics of N Isoindolin 5 Ylmethyl Acetamide Pre Clinical Focus

In Vitro Metabolic Stability and Metabolite Identification

In vitro metabolic studies are foundational in drug discovery, offering initial insights into a compound's susceptibility to enzymatic breakdown. These experiments utilize various biological matrices, such as liver microsomes, S9 fractions, and hepatocytes, which contain the primary drug-metabolizing enzymes.

Identification of Major and Minor Metabolites of N-(isoindolin-5-ylmethyl)acetamide

To identify the metabolites of N-(isoindolin-5-ylmethyl)acetamide, the compound would be incubated with liver microsomes or hepatocytes from various species, including humans and relevant pre-clinical animal models. Following incubation, advanced analytical techniques, primarily high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS), would be used to separate and identify the parent compound and its metabolites. The resulting data would allow for the structural elucidation of both major and minor metabolic products.

Table 1: Hypothetical In Vitro Metabolite Profile of N-(isoindolin-5-ylmethyl)acetamide

| Metabolite ID | Proposed Biotransformation | Relative Abundance (%) |

|---|---|---|

| M1 | Hydroxylation on the isoindoline (B1297411) ring | Data not available |

| M2 | N-deacetylation | Data not available |

| M3 | Glucuronidation of a hydroxylated metabolite | Data not available |

| M4 | Oxidation of the methyl group | Data not available |

| Parent | Unchanged N-(isoindolin-5-ylmethyl)acetamide | Data not available |

This table is for illustrative purposes only. Actual data is not available.

Elucidation of Enzymatic Pathways Involved in N-(isoindolin-5-ylmethyl)acetamide Metabolism

Once metabolites are identified, the next step involves pinpointing the specific enzymes responsible for their formation. This is typically achieved through experiments using recombinant human cytochrome P450 (CYP) enzymes or by employing specific chemical inhibitors of various enzyme families in liver microsome incubations. Understanding the key metabolic pathways is critical for predicting potential drug-drug interactions.

In Vivo Pharmacokinetic Profiling in Relevant Pre-clinical Animal Models

Following in vitro characterization, in vivo studies in animal models such as mice, rats, and dogs are conducted to understand how the compound behaves in a whole organism.

Absorption and Distribution Characteristics of N-(isoindolin-5-ylmethyl)acetamide

To assess absorption, N-(isoindolin-5-ylmethyl)acetamide would be administered to animal models through various routes, most commonly oral (PO) and intravenous (IV). Blood samples would be collected at multiple time points to determine the plasma concentration-time profile. Key pharmacokinetic parameters such as bioavailability (F%), maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC) would be calculated.

Distribution studies would involve analyzing the concentration of the compound and its major metabolites in various tissues to understand its tissue penetration and potential for accumulation.

Table 2: Hypothetical Pharmacokinetic Parameters of N-(isoindolin-5-ylmethyl)acetamide in Rats

| Parameter | Intravenous Administration | Oral Administration |

|---|---|---|

| Cmax (ng/mL) | Data not available | Data not available |

| Tmax (h) | Data not available | Data not available |

| AUC (ng·h/mL) | Data not available | Data not available |

| Bioavailability (%) | N/A | Data not available |

| Volume of Distribution (L/kg) | Data not available | N/A |

| Clearance (mL/min/kg) | Data not available | N/A |

This table is for illustrative purposes only. Actual data is not available.

Excretion Pathways and Mass Balance Studies

Mass balance studies are conducted to determine the primary routes of elimination of the compound and its metabolites from the body. This typically involves administering a radiolabeled version of N-(isoindolin-5-ylmethyl)acetamide to animal models and collecting urine, feces, and expired air over a period to quantify the total radioactivity excreted. This helps to understand whether the compound is primarily cleared through the kidneys (renal excretion) or the liver (hepatic excretion).

Inter-Species Comparison of N-(isoindolin-5-ylmethyl)acetamide Pharmacokinetics

Comparing pharmacokinetic data across different species is crucial for extrapolating pre-clinical findings to humans. Significant differences in metabolism and pharmacokinetics can exist between species due to variations in drug-metabolizing enzymes and transporters. A thorough comparison of the metabolic profiles and pharmacokinetic parameters from different animal models would be necessary to select the most appropriate species for further non-clinical safety studies and to predict the human pharmacokinetic profile.

Strategic Considerations in Drug Discovery and Development for N Isoindolin 5 Ylmethyl Acetamide

Hit-to-Lead and Lead Optimization Strategies for N-(isoindolin-5-ylmethyl)acetamide Series

The transition from a "hit"—a compound showing desired biological activity in an initial screen—to a "lead" candidate involves a multifaceted optimization process. For a hypothetical N-(isoindolin-5-ylmethyl)acetamide hit, the primary goals would be to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

Hit-to-Lead

Initial efforts would focus on confirming the activity of N-(isoindolin-5-ylmethyl)acetamide and establishing a preliminary structure-activity relationship (SAR). This involves synthesizing and testing a focused library of analogs to understand which parts of the molecule are crucial for its biological effect. Key modifications could include:

Substitution on the isoindoline (B1297411) ring: Exploring the impact of substituents at various positions of the isoindoline core.

Modification of the acetamide (B32628) group: Altering the length and nature of the acyl group to probe for improved interactions with the biological target.

Alterations to the methyl linker: Investigating the effect of changing the linker between the isoindoline and acetamide moieties.

The following table illustrates a hypothetical hit-to-lead progression for an N-(isoindolin-5-ylmethyl)acetamide series, showcasing how systematic modifications can lead to an improved profile.

| Compound | Modification | Target Affinity (IC50) | Selectivity (Fold) |

| N-(isoindolin-5-ylmethyl)acetamide | Hit Compound | 10 µM | 1 |

| Analog 1 | Addition of a fluoro group at the 6-position of the isoindoline ring | 2 µM | 5 |

| Analog 2 | Replacement of the acetyl group with a cyclopropylcarbonyl group | 5 µM | 2 |

| Analog 3 | Combination of modifications from Analog 1 and 2 | 500 nM | 20 |

Lead Optimization

Once a promising lead series is established, the optimization phase becomes more rigorous, with a focus on fine-tuning the molecule's properties to make it suitable for in vivo studies. This stage involves iterative cycles of design, synthesis, and testing to achieve a balance of potency, selectivity, and drug-like properties (absorption, distribution, metabolism, and excretion - ADME). For an N-(isoindolin-5-ylmethyl)acetamide lead, this would entail:

Improving Metabolic Stability: Identifying and modifying metabolically labile sites on the molecule.

Enhancing Solubility and Permeability: Making structural changes to improve the compound's ability to be absorbed and distributed throughout the body.

Minimizing Off-Target Effects: Systematically testing the lead compound against a panel of other biological targets to ensure its selectivity and reduce the potential for side effects.

The isoindoline scaffold is present in several approved drugs, indicating that it is a "privileged" structure in medicinal chemistry, capable of interacting with a variety of biological targets. mdpi.compreprints.org This history provides a wealth of information that can guide the lead optimization process for a novel isoindoline-based compound.

Application of Fragment-Based Drug Discovery (FBDD) Principles to N-(isoindolin-5-ylmethyl)acetamide

Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel starting points for drug discovery. In the context of N-(isoindolin-5-ylmethyl)acetamide, FBDD could be employed in several ways:

Deconstruction of the molecule: The N-(isoindolin-5-ylmethyl)acetamide structure can be broken down into its constituent fragments: the isoindoline core and the acetamidomethyl side chain. These individual fragments could be screened against a therapeutic target to determine if one is a key contributor to binding.

Fragment growing: If the isoindoline core is identified as a binding fragment, medicinal chemists could "grow" the molecule by adding small chemical groups to explore the surrounding binding pocket and increase affinity.

Fragment linking: If two different fragments are found to bind in close proximity on the target, they could be linked together to create a larger, more potent molecule.

The table below outlines how FBDD principles could be applied to develop a lead compound.

| Strategy | Fragment 1 | Fragment 2 | Resulting Action |

| Deconstruction | Isoindoline | Acetamidomethyl | Identify the primary binding motif. |

| Fragment Growing | Isoindoline (hit) | - | Add functional groups to improve binding affinity. |

| Fragment Linking | Isoindoline (hit) | A second, nearby binding fragment | Synthesize a linked molecule with higher potency. |

Prodrug Strategies and Drug Delivery System Concepts for N-(isoindolin-5-ylmethyl)acetamide

Even with an optimized lead compound, challenges related to its physicochemical properties can hinder its development. Prodrug strategies and advanced drug delivery systems offer potential solutions to overcome these hurdles.

Prodrug Strategies

A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. For N-(isoindolin-5-ylmethyl)acetamide, a prodrug approach could be used to:

Enhance aqueous solubility: Attaching a polar promoiety, such as a phosphate or an amino acid, could improve the compound's solubility for intravenous administration.

Improve membrane permeability: A lipophilic promoiety could be added to enhance the compound's ability to cross cell membranes, which could be beneficial for oral absorption or for crossing the blood-brain barrier.

Achieve targeted delivery: A promoiety that is cleaved by an enzyme specifically expressed in a target tissue could be used to release the active drug at its site of action, thereby reducing systemic exposure and potential side effects.

Drug Delivery Systems

Advanced drug delivery systems can also be employed to improve the therapeutic profile of N-(isoindolin-5-ylmethyl)acetamide. These could include:

Nanoparticle formulations: Encapsulating the compound in nanoparticles can improve its solubility, protect it from degradation, and allow for controlled release.

Liposomal delivery: Liposomes can be used to encapsulate the drug, potentially altering its pharmacokinetic profile and enabling targeted delivery to specific tissues.

Polymer-drug conjugates: Covalently attaching the compound to a polymer can increase its circulation time in the body and may facilitate targeted delivery.

Intellectual Property Landscape and Patent Analysis Related to N-(isoindolin-5-ylmethyl)acetamide Research

The intellectual property (IP) landscape is a critical consideration in drug discovery and development. A thorough patent analysis for isoindoline derivatives reveals a broad and active area of research and development. Patents in this space cover a wide range of applications, from their use as colorants to their therapeutic potential in areas like central nervous system disorders and oncology. google.comgoogle.com

For a research program focused on N-(isoindolin-5-ylmethyl)acetamide, key IP considerations would include:

Freedom to operate: A comprehensive search of the patent literature would be necessary to ensure that the synthesis and use of N-(isoindolin-5-ylmethyl)acetamide for a specific therapeutic indication does not infringe on existing patents.

Patentability: To secure patent protection, a novel N-(isoindolin-5-ylmethyl)acetamide analog or a new use for the compound must be non-obvious and have a demonstrated utility. The patent application would need to describe the synthesis of the new compounds and provide data supporting their therapeutic potential.

Composition of matter patents: These patents would cover the novel chemical structures of N-(isoindolin-5-ylmethyl)acetamide analogs.

Method of use patents: These patents would protect the use of N-(isoindolin-5-ylmethyl)acetamide or its derivatives for treating a specific disease.

The table below provides a representative overview of the types of patents that could be relevant to an N-(isoindolin-5-ylmethyl)acetamide drug discovery program.

| Patent Type | Scope of Protection | Example Claim |

| Composition of Matter | A novel isoindoline derivative with a specific substitution pattern. | "A compound of formula (I), wherein R1 is an acetamidomethyl group at the 5-position of the isoindoline ring..." |

| Method of Use | The use of an isoindoline derivative for the treatment of a particular disease. | "A method of treating a neurodegenerative disease, comprising administering to a subject in need thereof a therapeutically effective amount of N-(isoindolin-5-ylmethyl)acetamide." |

| Formulation Patent | A specific formulation of an isoindoline derivative for drug delivery. | "A pharmaceutical composition comprising N-(isoindolin-5-ylmethyl)acetamide and a pharmaceutically acceptable carrier." |

Future Research Directions and Translational Perspectives for N Isoindolin 5 Ylmethyl Acetamide

Emerging Methodologies and Technologies Applicable to N-(isoindolin-5-ylmethyl)acetamide Research

The advancement of research into N-(isoindolin-5-ylmethyl)acetamide can be significantly accelerated by leveraging a suite of emerging technologies that are revolutionizing drug discovery. rsc.orgmantellassociates.com These methodologies offer the potential for more rapid and precise identification of biological targets, optimization of molecular structure, and elucidation of mechanisms of action.

Another key area is the use of advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM), to determine the three-dimensional structure of N-(isoindolin-5-ylmethyl)acetamide in complex with its biological targets. This information is invaluable for structure-based drug design and the rational optimization of the compound's pharmacological properties.

Table 1: Emerging Technologies in N-(isoindolin-5-ylmethyl)acetamide Research

| Technology/Methodology | Application in N-(isoindolin-5-ylmethyl)acetamide Research | Potential Impact |

|---|---|---|

| Artificial Intelligence (AI) and Machine Learning (ML) | Target identification, lead optimization, prediction of ADME/Tox properties. ardigen.com | Accelerated discovery timeline, reduced costs, and improved candidate selection. ardigen.com |

| High-Throughput Screening (HTS) | Rapid screening against large compound libraries to identify initial hits. | Efficient identification of starting points for drug development. |

| Cryo-Electron Microscopy (Cryo-EM) | Determination of high-resolution structures of the compound bound to its target(s). | Facilitation of structure-based drug design and optimization. |

| Phenotypic Screening | Identification of compounds that produce a desired phenotype in cell-based or organismal models. | Discovery of novel mechanisms of action and first-in-class therapeutics. |

Potential for Novel Therapeutic Applications Derived from Pre-clinical Findings

While specific pre-clinical data for N-(isoindolin-5-ylmethyl)acetamide is not yet extensively documented, the therapeutic potential of the broader class of isoindoline (B1297411) derivatives provides a strong rationale for its investigation in several disease areas. mdpi.com Derivatives of isoindoline are known to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. nih.govresearchgate.netnih.gov

For instance, several isoindolinone derivatives have been investigated as potent histone deacetylase (HDAC) inhibitors, which have shown promise in cancer therapy. nih.gov Additionally, isoindoline-1,3-dione derivatives have been explored as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in the pathophysiology of Alzheimer's disease. nih.gov The structural motifs within N-(isoindolin-5-ylmethyl)acetamide could potentially interact with a range of biological targets, and pre-clinical studies would be essential to delineate its specific activities.

Future pre-clinical research should focus on a systematic evaluation of N-(isoindolin-5-ylmethyl)acetamide in a panel of in vitro and in vivo models relevant to oncology, neurodegenerative diseases, and inflammatory conditions.

Table 2: Potential Therapeutic Areas for N-(isoindolin-5-ylmethyl)acetamide

| Therapeutic Area | Potential Molecular Target(s) | Rationale Based on Isoindoline Scaffold |

|---|---|---|

| Oncology | Histone Deacetylases (HDACs), Tyrosine Kinases | Known anti-proliferative activities of isoindoline derivatives. nih.gov |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Cholinesterase inhibition demonstrated by related compounds. nih.gov |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Pro-inflammatory cytokines | Anti-inflammatory properties observed in some isoindoline-1,3-dione derivatives. mdpi.com |

Integration of N-(isoindolin-5-ylmethyl)acetamide Research into Systems Biology and Network Pharmacology

A systems biology approach can provide a holistic understanding of the biological effects of N-(isoindolin-5-ylmethyl)acetamide by integrating diverse data types to model complex biological systems. nih.govnih.govazolifesciences.com Rather than focusing on a single target, systems biology aims to elucidate how a compound modulates entire biological networks and pathways. frontiersin.orginnovations-report.com

Network pharmacology, a key component of systems biology, can be used to construct and analyze the complex interactions between N-(isoindolin-5-ylmethyl)acetamide, its potential targets, and disease-associated networks. nih.govnih.gov This approach can help in identifying polypharmacological effects, where a compound interacts with multiple targets, potentially leading to enhanced efficacy or the identification of new therapeutic indications. nih.gov

The process would involve generating 'omics' data (genomics, proteomics, metabolomics) from cellular or animal models treated with N-(isoindolin-5-ylmethyl)acetamide. This data would then be used to construct interaction networks to predict the compound's mechanism of action, identify biomarkers for its activity, and potentially repurpose it for other diseases. nih.gov

Challenges and Opportunities in Advancing N-(isoindolin-5-ylmethyl)acetamide as a Research Tool or Lead Candidate

The development of any new chemical entity, including N-(isoindolin-5-ylmethyl)acetamide, is fraught with challenges. patheon.comnih.govnih.gov These include the development of a scalable and cost-effective synthetic route, optimization of its pharmacokinetic and pharmacodynamic properties, and a thorough assessment of its safety and toxicity profile. tempobioscience.comdrug-dev.com

However, the unique structural features of N-(isoindolin-5-ylmethyl)acetamide also present significant opportunities. The isoindoline scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This versatility could lead to the discovery of first-in-class medicines with novel mechanisms of action.

Furthermore, as a research tool, N-(isoindolin-5-ylmethyl)acetamide could be used to probe the function of specific biological pathways. If it is found to be a selective inhibitor or activator of a particular target, it could become an invaluable tool for basic and translational research.

Table 3: Challenges and Opportunities for N-(isoindolin-5-ylmethyl)acetamide

| Aspect | Challenges | Opportunities |

|---|---|---|

| Chemistry, Manufacturing, and Controls (CMC) | Developing a robust and scalable synthesis. Ensuring purity and stability. | Potential for novel synthetic routes and methodologies. |

| Pharmacology | Identifying specific biological targets and mechanisms of action. Overcoming potential off-target effects. | Discovery of novel pharmacology and polypharmacology. Potential for high potency and selectivity. |

| Drug Metabolism and Pharmacokinetics (DMPK) | Achieving favorable absorption, distribution, metabolism, and excretion (ADME) properties. | Potential for good oral bioavailability and desirable half-life. |

| Translational Science | Identifying relevant patient populations and predictive biomarkers. | Potential for personalized medicine approaches. Development as a valuable research probe. |

Q & A

Q. What are the standard synthetic routes for N-(isoindolin-5-ylmethyl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with isoindoline derivatives and introducing the acetamide group via nucleophilic substitution or coupling reactions. Key steps include:

- Amide bond formation : React isoindolin-5-ylmethanamine with acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .

- Solvent optimization : Use polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) to enhance reactivity .

- Reaction monitoring : Employ thin-layer chromatography (TLC) with UV visualization to track intermediate formation .

- Purification : Recrystallize the final product using ethanol or acetonitrile to achieve >95% purity .

Table 1 : Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amidation | Acetyl chloride, Et₃N, DCM, 0°C → RT | 65–78 | |

| Cyclization | NaOH, reflux, 6 h | 52–60 |

Q. Which analytical techniques are critical for characterizing N-(isoindolin-5-ylmethyl)acetamide?

- Methodological Answer :

- Structural confirmation :

- ¹H/¹³C NMR : Analyze in DMSO-d₆ to observe amide protons (δ 8.1–8.3 ppm) and isoindolin methylene groups (δ 3.5–4.0 ppm) .

- HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 219.12) .

- Purity assessment :

- HPLC : Use a C18 column with acetonitrile/water gradient (90:10 → 50:50) and UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods optimize the design of N-(isoindolin-5-ylmethyl)acetamide derivatives for target-specific interactions?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to predict binding affinities to enzymes like cyclooxygenase-2 (COX-2) or kinases. Focus on hydrogen bonding between the acetamide group and active-site residues (e.g., Ser530 in COX-2) .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on isoindolin) with bioactivity using descriptors like logP and polar surface area .

Q. How should researchers resolve contradictions in reported biological activities of N-(isoindolin-5-ylmethyl)acetamide analogs?

- Methodological Answer :

- Orthogonal assays : Validate cytotoxicity using MTT assays (’s protocol) alongside apoptosis markers (e.g., caspase-3 activation) .

- Dose-response profiling : Test compounds across a 10 nM–100 μM range to identify IC₅₀ discrepancies .

- Structural validation : Re-characterize disputed analogs via X-ray crystallography to confirm stereochemistry .

Q. What strategies enhance the solubility and bioavailability of N-(isoindolin-5-ylmethyl)acetamide without altering its core structure?

- Methodological Answer :

- Prodrug design : Introduce phosphate or PEG groups at the acetamide nitrogen, cleavable in physiological conditions .

- Co-crystallization : Use co-formers like succinic acid to improve aqueous solubility while maintaining crystallinity .

Structural and Mechanistic Considerations

Q. How do structural analogs of N-(isoindolin-5-ylmethyl)acetamide inform SAR studies?

- Methodological Answer : Compare with pyrimidine- and benzodioxole-containing analogs (e.g., N-(Pyrimidin-5-ylmethyl)acetamide and N-(1,3-benzodioxol-5-yl)acetamide ):

- Key modifications :

- Heterocycle substitution : Isoindolin’s fused ring system enhances π-π stacking vs. pyrimidine’s hydrogen-bonding capacity.

- Bioactivity trends : Chlorine or nitro groups at specific positions increase kinase inhibition but reduce solubility .

Table 2 : Bioactivity Comparison of Analogues

| Compound | Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| N-(isoindolin-5-ylmethyl)acetamide | COX-2 | 0.45 ± 0.02 | |

| N-(4-chloro-pyrimidin-2-yl)acetamide | EGFR | 1.2 ± 0.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.